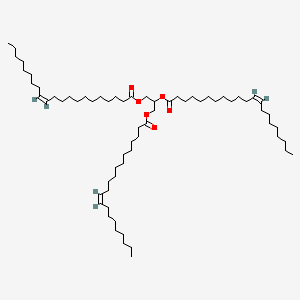

1,2,3-Tri-12(Z)-heneicosanoyl glycerol

Beschreibung

Eigenschaften

IUPAC Name |

2,3-bis[[(Z)-henicos-12-enoyl]oxy]propyl (Z)-henicos-12-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H122O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-64(67)70-61-63(72-66(69)60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)62-71-65(68)59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,63H,4-24,31-62H2,1-3H3/b28-25-,29-26-,30-27- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYQBKURRGNBPK-IUPFWZBJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H122O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1011.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physical Properties of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tri-12(Z)-heneicosenoyl glycerol (B35011), a mono-unsaturated triglyceride, is a lipid of significant interest in various research domains. Understanding its physical properties is fundamental for its application in drug formulation, biochemistry, and materials science. This technical guide provides a detailed overview of the known physical characteristics of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol and outlines the standard experimental protocols for the determination of these properties. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also details the established methodologies for the characterization of similar triglycerides.

Chemical Identity and Known Physical Properties

1,2,3-Tri-12(Z)-heneicosenoyl glycerol is a triglyceride composed of a glycerol backbone esterified with three units of 12(Z)-heneicosenoic acid.[1] Its structure is characterized by the presence of a cis double bond at the 12th position of each fatty acid chain. This unsaturation significantly influences its physical state and other properties compared to its saturated counterpart, 1,2,3-triheneicosanoyl-glycerol, which is a solid with a melting point of 75.9 °C.[2]

Table 1: General and Known Physical Properties of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol

| Property | Value | Source |

| Chemical Name | 1,2,3-Tri-12(Z)-heneicosenoyl glycerol | [1] |

| Synonyms | Tri-12(Z)-Heneicosenoin, (12Z,12'Z,12''Z)-12-heneicosenoic acid, 1,2,3-propanetriyl ester | [3] |

| CAS Number | 169054-26-6 | [1][3] |

| Molecular Formula | C₆₆H₁₂₂O₆ | [1][4] |

| Molecular Weight | 1011.67 g/mol | [3][4] |

| Physical State | Oil | [1] |

| Purity | >98% | [1] |

| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml | [1] |

Table 2: Experimentally Undetermined Physical Properties

| Property | Value | Notes |

| Melting Point | Not available | As an oil, it is expected to have a low melting point or a broad melting range below ambient temperature. |

| Boiling Point | Not available | Expected to be high due to its large molecular weight and likely to decompose upon atmospheric distillation. |

| Density | Not available | |

| Refractive Index | Not available |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of triglycerides like 1,2,3-Tri-12(Z)-heneicosenoyl glycerol.

Determination of Melting Point (or Solidification Point)

For oils that are liquid at room temperature, the term "melting point" often refers to the solidification point or the temperature at which the liquid transitions to a solid.

-

Method: Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions like melting or solidification are detected as changes in heat flow.[5][6]

-

Protocol:

-

A small, accurately weighed sample (5-10 mg) of the oil is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample is subjected to a controlled temperature program, typically involving a cooling ramp to induce crystallization, followed by a heating ramp to observe melting.

-

For instance, the sample can be cooled from ambient temperature to -70 °C at a rate of 5 °C/min, held isothermally for a few minutes, and then heated to a temperature above its expected melting point at a controlled rate (e.g., 2-5 °C/min).[5]

-

The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the melting endotherm.

-

-

Determination of Boiling Point

Due to the high molecular weight of triglycerides, they tend to decompose at their atmospheric boiling points. Therefore, boiling points are typically determined under reduced pressure or estimated using techniques like thermogravimetric analysis.

-

Method: Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The temperature at which significant mass loss occurs due to vaporization can be correlated to the boiling point.[7][8]

-

Protocol:

-

A small sample of the triglyceride is placed in a TGA sample pan.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

-

The temperature at which a rapid loss of mass is observed is taken as the boiling point under the experimental pressure.[8]

-

By conducting experiments at different pressures, the boiling point at atmospheric pressure can be extrapolated using the Clausius-Clapeyron equation.[7]

-

-

Determination of Density

-

Method: Pycnometry

-

Principle: A pycnometer is a flask with a precisely known volume. The density of a liquid is determined by measuring the mass of the liquid that fills the pycnometer.[9][10][11]

-

Protocol:

-

The mass of the clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with the oil, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a thermostated water bath to bring it to a specific temperature (e.g., 20 °C or 25 °C).

-

The mass of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the oil by the volume of the pycnometer.

-

-

Determination of Refractive Index

-

Method: Refractometry

-

Principle: A refractometer measures the extent to which light is bent (refracted) when it moves from air into a sample. The refractive index is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.[12][13]

-

Protocol:

-

A few drops of the oil are placed on the prism of a calibrated refractometer (e.g., an Abbe refractometer).

-

The temperature of the prism is controlled using a water bath.

-

The refractive index is read directly from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20 °C, and using the sodium D-line (589 nm).[14][15]

-

-

Structural Elucidation and Purity Assessment

Beyond the basic physical properties, a comprehensive characterization of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol involves structural confirmation and purity assessment using spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of triglycerides. They provide information about the fatty acid composition, the position of the fatty acids on the glycerol backbone, and the geometry of the double bonds.[16][17][18][19][20]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with tandem mass spectrometry (MS/MS) can be used to determine the molecular weight and to identify the fatty acid constituents of the triglyceride.[21][22][23]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule, such as the ester carbonyl groups and the C=C double bonds, confirming its triglyceride and unsaturated nature.[24][25][26][27]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and structural characterization of a novel triglyceride like 1,2,3-Tri-12(Z)-heneicosenoyl glycerol.

Caption: Workflow for the characterization of a triglyceride.

Conclusion

References

- 1. 1,2,3-Tri-12(Z)-Heneicosanoyl Glycerol | CAS 169054-26-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. 1,2,3-Triheneicosanoyl-glycerol | C66H128O6 | CID 4118145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 6. researchgate.net [researchgate.net]

- 7. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]

- 10. scribd.com [scribd.com]

- 11. mt.com [mt.com]

- 12. mt.com [mt.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Relationship between refractive index and fatty acid composition by gas chromatography and near-infrared fiber-optic method in bovine fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mt.com [mt.com]

- 16. estudogeral.uc.pt [estudogeral.uc.pt]

- 17. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fatty Acid Composition of Triglycerides [nmr.oxinst.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Nondestructive analyses of unsaturated fatty acid species in dietary oils by attenuated total reflectance with Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Analysis of Triglycerides Containing 12(Z)-Heneicosenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current scientific knowledge regarding natural sources of triglycerides containing 12(Z)-heneicosenoic acid (C21:1n-9). Given the apparent rarity of this specific very-long-chain monounsaturated fatty acid in common natural products, this document also serves as a detailed procedural guide for its extraction, identification, and quantification from potential biological matrices.

Introduction to 12(Z)-Heneicosenoic Acid

12(Z)-Heneicosenoic acid is a monounsaturated fatty acid with a 21-carbon chain length and a single cis double bond at the 9th carbon from the methyl end (omega-9).[1] Its full chemical name is (Z)-henicos-12-enoic acid.[1] As a very-long-chain fatty acid (VLCFA), its physiological roles and metabolic pathways are not as extensively studied as more common fatty acids. Triglycerides are the primary storage form of fatty acids in nature, consisting of a glycerol (B35011) backbone esterified with three fatty acid molecules.[2] Identifying natural triglyceride sources of 12(Z)-heneicosenoic acid is of interest for potential therapeutic applications, nutritional science, and as a biomarker in metabolic research.

Natural Sources of 12(Z)-Heneicosenoic Acid

An extensive review of scientific literature reveals a significant scarcity of documented natural sources containing substantial quantities of 12(Z)-heneicosenoic acid. Unlike other VLCFAs, such as erucic acid found in the Brassicaceae family or gondoic acid in Camelina sativa, 12(Z)-heneicosenoic acid is not reported as a major constituent in commonly analyzed plant, animal, or microbial oils.[3] While the saturated counterpart, heneicosanoic acid (C21:0), has been reported in various organisms, the specific monounsaturated isomer 12(Z)-heneicosenoic acid remains elusive.[4][5]

The following table summarizes the findings on the natural occurrence of 12(Z)-heneicosenoic acid.

| Natural Source Category | Organism/Oil | Concentration of 12(Z)-Heneicosenoic Acid (% of Total Fatty Acids) | Reference |

| Plant Seed Oils | Not Reported | No significant levels documented in reviewed literature. | N/A |

| Marine Oils (Fish, Algae) | Not Reported | No significant levels documented in reviewed literature. | N/A |

| Animal Fats | Not Reported | No significant levels documented in reviewed literature. | N/A |

| Microbial Lipids | Not Reported | No significant levels documented in reviewed literature. | N/A |

Experimental Protocols for Identification and Quantification

The primary challenge for researchers is the robust identification and quantification of this rare fatty acid. The following section details a comprehensive workflow derived from established methodologies for analyzing VLCFAs from biological samples.[6][7][8]

The initial step involves extracting total lipids from the biological matrix (e.g., seeds, microbial biomass, tissue). The Folch or Bligh-Dyer methods are standard protocols.

-

Objective: To isolate all lipid species, including triglycerides, from the sample.

-

Protocol (Modified Folch Method):

-

Homogenize the dried biological sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution. The solvent-to-sample ratio should be approximately 20:1.

-

Agitate the mixture at room temperature for 1-2 hours to ensure thorough extraction.

-

Filter the mixture to remove solid residues.

-

Wash the filtrate by adding 0.2 volumes of a 0.9% NaCl solution.

-

Centrifuge the mixture to facilitate phase separation.

-

Carefully collect the lower chloroform layer, which contains the total lipid extract.

-

Dry the lipid extract under a stream of nitrogen gas to remove the solvent.

-

For analysis by gas chromatography, triglycerides must be derivatized into their volatile fatty acid methyl ester (FAME) components.

-

Objective: To convert non-volatile fatty acids within triglycerides into volatile FAMEs.

-

Protocol (Base-Catalyzed followed by Acid-Catalyzed Methylation):

-

Redissolve the dried lipid extract in a known volume of toluene.

-

Add 0.5 M sodium methoxide (B1231860) in methanol and heat at 50-60°C for 15-20 minutes.

-

Neutralize the reaction with an acid catalyst, such as 14% boron trifluoride (BF₃) in methanol, and heat again for 15-20 minutes to ensure complete methylation of all fatty acid types.

-

Stop the reaction by adding water and extract the FAMEs into an organic solvent like hexane (B92381) or isooctane.

-

Wash the hexane layer with a saturated NaCl solution to remove residual catalyst and methanol.

-

Dry the final hexane layer containing the FAMEs over anhydrous sodium sulfate.

-

GC-MS is the gold standard for separating, identifying, and quantifying fatty acids.

-

Objective: To separate the complex mixture of FAMEs and identify 12(Z)-heneicosenoic acid methyl ester based on its retention time and mass spectrum.

-

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

-

Column: A long, polar capillary column is essential for separating VLCFA isomers. A common choice is a biscyanopropyl polysiloxane column (e.g., SP-2560, 100m x 0.25mm).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: A precise temperature gradient is critical. An example program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 10°C/min.

-

Ramp 2: Increase to 240°C at a rate of 5°C/min, hold for 15-20 minutes to ensure elution of VLCFAs.[9]

-

-

Mass Spectrometer: Operated in Electron Impact (EI) mode. The mass spectrum of the FAME of 12(Z)-heneicosenoic acid would be compared against a chemical library or a purified standard for positive identification. The molecular ion peak and characteristic fragmentation patterns would be used for confirmation.

-

Quantification is achieved by adding a known amount of an internal standard to the sample prior to extraction.

-

Objective: To accurately determine the concentration of 12(Z)-heneicosenoic acid in the original sample.

-

Protocol:

-

An appropriate internal standard (e.g., a deuterated version of the target analyte or a fatty acid not present in the sample, such as heptadecanoic acid, C17:0) is added at the very beginning of the extraction process.

-

The peak area of the 12(Z)-heneicosenoic acid methyl ester is compared to the peak area of the internal standard in the GC chromatogram.

-

A calibration curve generated from known concentrations of a purified 12(Z)-heneicosenoic acid standard is used to calculate the exact amount in the sample, expressed as a percentage of total fatty acids or mg/g of the sample.

-

Visualization of Experimental Workflow

The following diagram outlines the comprehensive workflow for the isolation, identification, and quantification of 12(Z)-heneicosenoic acid from a biological source.

Caption: Workflow for VLCFA Analysis.

Conclusion and Future Directions

12(Z)-heneicosenoic acid is a rare very-long-chain monounsaturated fatty acid with no currently documented significant natural sources. This guide provides researchers with a robust and detailed analytical framework to screen for, identify, and quantify this compound in novel biological samples. Future research should focus on broad lipidomic screening of diverse flora, fauna, and microorganisms from unique ecological niches, which may lead to the discovery of the first natural source of triglycerides rich in this compound. Such a discovery would be a crucial first step in elucidating its potential biological activities and exploring its applications in drug development and nutritional science.

References

- 1. 12Z-heneicosenoic acid | C21H40O2 | CID 5312547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (12Z,12'Z,12''Z)-12-heneicosenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | C66H122O6 | CID 156589050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. research.wur.nl [research.wur.nl]

- 4. apexbt.com [apexbt.com]

- 5. Heneicosanoic Acid | C21H42O2 | CID 16898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]

- 9. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Synthesis of 1,2,3-Tri-12(Z)-heneicosenoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the production of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol (B35011), a symmetrical triacylglycerol containing three units of 12(Z)-heneicosenoic acid. The synthesis is presented in two main stages: the preparation of the key fatty acid intermediate, 12(Z)-heneicosenoic acid, followed by its esterification with glycerol.

This document details the proposed chemical reactions, experimental protocols, and methods for purification and characterization, designed to be a valuable resource for researchers in lipid chemistry and drug development.

Synthesis of 12(Z)-heneicosenoic Acid via Wittig Reaction

The synthesis of the C21 mono-unsaturated fatty acid, 12(Z)-heneicosenoic acid, can be achieved through a Wittig reaction. This powerful carbon-carbon bond-forming reaction allows for the stereoselective formation of a (Z)-alkene. The proposed pathway involves the reaction of dodecanal (B139956) with the phosphonium (B103445) ylide derived from (9-carboxynonyl)triphenylphosphonium (B160529) bromide.

Proposed Synthesis Pathway

The overall reaction scheme is as follows:

Experimental Protocol

Step 1: Preparation of (9-carboxynonyl)triphenylphosphonium bromide

-

To a solution of triphenylphosphine (B44618) in dry toluene (B28343), add 10-bromodecanoic acid.

-

Reflux the mixture for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

-

Filter the precipitate, wash with cold toluene, and dry under vacuum to yield (9-carboxynonyl)triphenylphosphonium bromide as a white solid.

Step 2: Wittig Reaction to form 12(Z)-heneicosenoic acid

-

Suspend (9-carboxynonyl)triphenylphosphonium bromide in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Cool the suspension to -78 °C and add a strong base, such as sodium hexamethyldisilazide (NaHMDS) or n-butyllithium (n-BuLi), dropwise to generate the corresponding ylide. The solution should turn a characteristic deep red or orange color.

-

After stirring for 1 hour at -78 °C, add a solution of dodecanal in dry THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude 12(Z)-heneicosenoic acid.

Purification and Characterization

The crude fatty acid can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient. The structure and purity of the final product should be confirmed by:

-

¹H NMR: To confirm the presence of the cis-double bond and the carboxylic acid proton.

-

¹³C NMR: To verify the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Quantitative Data (Hypothetical)

| Reagent | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| (9-carboxynonyl)triphenylphosphonium bromide | 527.43 | 0.02 | 10.55 |

| Dodecanal | 184.32 | 0.02 | 3.69 |

| Sodium Hexamethyldisilazide (NaHMDS) | 183.38 | 0.04 | 7.34 |

| Product: 12(Z)-heneicosenoic acid | 324.56 | - | ~4.87 (75% yield) |

Synthesis of 1,2,3-Tri-12(Z)-heneicosenoyl Glycerol

The final step is the esterification of glycerol with three equivalents of the synthesized 12(Z)-heneicosenoic acid to form the desired symmetrical triglyceride. A direct acid-catalyzed esterification is a common and effective method for this transformation.

Proposed Synthesis Pathway

Experimental Protocol

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add glycerol, 12(Z)-heneicosenoic acid (3.3 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TSA).

-

Add toluene as a solvent to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 12-24 hours).

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acid catalyst and unreacted fatty acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent under reduced pressure to obtain the crude triglyceride.

Purification and Characterization

The crude 1,2,3-Tri-12(Z)-heneicosenoyl glycerol can be purified by column chromatography on silica gel using a hexane/diethyl ether gradient. The final product should be characterized by:

-

¹H NMR: To confirm the presence of the glycerol backbone protons and the fatty acid chain protons, and to verify the ester linkages.

-

¹³C NMR: To confirm the structure of the triglyceride, including the carbonyl carbons of the ester groups.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Quantitative Data (Hypothetical)

| Reagent | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| Glycerol | 92.09 | 0.005 | 0.46 |

| 12(Z)-heneicosenoic acid | 324.56 | 0.0165 | 5.35 |

| p-Toluenesulfonic acid | 172.20 | catalytic | ~0.05 |

| Product: 1,2,3-Tri-12(Z)-heneicosenoyl glycerol | 1011.67 | - | ~4.05 (80% yield) |

Signaling Pathways and Logical Relationships

The synthesis of triglycerides in biological systems follows well-defined enzymatic pathways. The chemical synthesis described here provides a non-biological route to a specific triglyceride. The logical flow of the chemical synthesis is a sequential process.

This in-depth guide provides a robust framework for the synthesis of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol. Researchers should note that the provided protocols are based on established chemical principles and may require optimization for specific laboratory conditions and desired scales. Careful monitoring of each reaction step and thorough characterization of intermediates and the final product are crucial for a successful synthesis.

Technical Guide: Physicochemical Properties of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physicochemical properties of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol (B35011), a specific triacylglycerol. The information is presented to support research and development activities where this molecule may be of interest.

Core Physicochemical Data

The fundamental identifiers and properties of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 169054-26-6 | [1] |

| Molecular Weight | 1011.7 g/mol | [1] |

| Molecular Formula | C₆₆H₁₂₂O₆ | [1] |

Experimental Protocols and Applications

Currently, there is limited publicly available information detailing specific experimental protocols or well-defined signaling pathways directly involving 1,2,3-Tri-12(Z)-heneicosenoyl glycerol. This unsaturated triacylglycerol contains heneicosenoic acid at the sn-1, sn-2, and sn-3 positions.[1] Its structural similarity to other triacylglycerols suggests potential applications in lipid research, particularly in studies related to lipid metabolism, membrane composition, and as a potential standard in analytical chemistry.

A related compound, 1,2,3-triheneicosanoyl glycerol, has been utilized as an internal standard for the quantification of fatty acids and triacylglycerols in biological samples such as human breast milk and rat hearts.

Logical Workflow for Triacylglycerol Characterization

In the absence of specific experimental workflows for 1,2,3-Tri-12(Z)-heneicosenoyl glycerol, a generalized logical workflow for the characterization of a novel or uncharacterized triacylglycerol is presented below. This diagram illustrates a typical sequence of investigations that researchers might undertake.

Caption: A logical workflow for the characterization of a triacylglycerol.

References

A Technical Guide to the Solubility of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tri-12(Z)-heneicosenoyl glycerol (B35011), also known as Tri-cis-12-heneicosenoin, is an unsaturated triacylglycerol. It is composed of a glycerol backbone esterified with three molecules of 12(Z)-heneicosenoic acid, a 21-carbon monounsaturated fatty acid. As a lipid, its physicochemical properties, particularly its solubility in organic solvents, are critical for a wide range of applications, including as a standard in lipidomic analysis, in the formulation of lipid-based drug delivery systems (LBDDS), and as a component in various biochemical assays.

This technical guide provides an overview of the known solubility characteristics of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol, outlines a detailed experimental protocol for solubility determination, and presents a generalized workflow for such assessments.

Physicochemical Properties and Solubility Data

1,2,3-Tri-12(Z)-heneicosenoyl glycerol is an oil at room temperature, comprising long, unsaturated acyl chains which influence its interaction with various solvents.[1] The large nonpolar surface area conferred by the C21 fatty acid chains dictates its general solubility behavior.

General Solubility Profile of Triglycerides

Triglycerides are characteristically hydrophobic molecules. Their solubility is governed by the principle of "like dissolves like."[2]

-

Nonpolar Solvents: They are generally soluble in nonpolar organic solvents such as chloroform, benzene, and ethers.[2][3]

-

Polar Solvents: Solubility in polar solvents is limited.[4] While they are largely insoluble in water, they can show some solubility in weakly polar solvents like ethanol (B145695) and acetone, particularly with heating.[2][4] The ester linkages in the glycerol backbone can accept hydrogen bonds, but the long hydrocarbon tails dominate the molecule's character, making interactions with highly polar solvents unfavorable.[4]

Quantitative Solubility Data

Specific quantitative solubility data for 1,2,3-Tri-12(Z)-heneicosenoyl glycerol is limited in publicly available literature. However, data from chemical suppliers provides key benchmarks.

| Solvent | CAS Number | Polarity | Known Solubility (at T=N/A) |

| Dimethylformamide (DMF) | 68-12-2 | Polar Aprotic | 10 mg/mL[1] |

| Ethanol | 64-17-5 | Polar Protic | 10 mg/mL[1] |

This table will be updated as more validated data becomes available.

Experimental Protocol: Determining Equilibrium Solubility

The following section details a standard methodology for determining the equilibrium solubility of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol in an organic solvent of interest. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Objective

To determine the maximum concentration of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol that can be dissolved in a specific organic solvent at a controlled temperature to achieve thermodynamic equilibrium.

Materials and Apparatus

-

1,2,3-Tri-12(Z)-heneicosenoyl glycerol (>98% purity)[1]

-

Selected organic solvent(s) (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.01 mg)

-

Shaking incubator or water bath with orbital shaker

-

Centrifuge capable of temperature control

-

Calibrated positive displacement pipettes

-

Validated analytical method for quantification (e.g., HPLC-ELSD, GC-FID, or colorimetric assay)

Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol to a pre-weighed glass vial. The goal is to ensure undissolved solute is present at the end of the equilibration period.

-

Record the exact mass of the lipid added.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant, controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments, ensuring that the concentration in solution does not change over subsequent time points.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow for initial sedimentation of excess solid/oil.

-

To ensure complete separation of undissolved lipid, centrifuge the vials at the same controlled temperature. A high speed (e.g., >10,000 x g) for 15-20 minutes is typically sufficient.

-

-

Sample Analysis:

-

Carefully pipette an aliquot of the clear supernatant from the vial, taking care not to disturb the sedimented lipid.

-

Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated quantification method to determine the concentration of the dissolved lipid.

-

-

Calculation:

-

Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol can be visualized to provide a clear, step-by-step overview of the process.

Caption: A flowchart illustrating the key stages of the isothermal shake-flask method.

References

A Preliminary Technical Guide to the In-Vitro Investigation of 1,2,3-Tri-12(Z)-heneicosenoyl Glycerol

Disclaimer: As of December 2025, publicly accessible scientific literature lacks specific in-vitro studies on the biological activity of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol (B35011). Consequently, this document summarizes the available chemical and physical data and presents a proposed framework for its initial in-vitro evaluation. The experimental protocols and signaling pathways described herein are hypothetical and intended to serve as a guide for future research.

Compound Profile: 1,2,3-Tri-12(Z)-heneicosenoyl Glycerol

1,2,3-Tri-12(Z)-heneicosenoyl glycerol is an unsaturated triacylglycerol containing three heneicosenoic acid chains attached to a glycerol backbone.[1][2] It is also referred to by several synonyms, including Tri-12(Z)-Heneicosenoin and Glycerol 12(Z)-Triheneicosanoate.[2][3]

Table 1: Chemical and Physical Properties of 1,2,3-Tri-12(Z)-heneicosenoyl Glycerol

| Property | Value | Source |

| Molecular Formula | C66H122O6 | [1][2][3] |

| Molecular Weight | 1011.67 g/mol | [1][3] |

| CAS Number | 169054-26-6 | [2][3] |

| Appearance | Solid / Oil | [2][3] |

| Purity | >98% | [2][3] |

| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml | [2] |

| Storage | -20°C | [2] |

Proposed In-Vitro Experimental Workflow

The following diagram outlines a logical workflow for the preliminary in-vitro assessment of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol's biological activity.

Detailed Methodologies for Key Experiments

The following are proposed protocols for key experiments in the evaluation of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol.

Cell Culture and Compound Preparation

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts) should be selected.

-

Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Stock Solution: A 10 mM stock solution of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol should be prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2] Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations, ensuring the final solvent concentration does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathway Analysis (Western Blot)

Should 1,2,3-Tri-12(Z)-heneicosenoyl glycerol exhibit significant cytotoxicity, investigating its effect on key signaling pathways, such as the MAPK/ERK pathway, would be a logical next step.

-

Cell Lysis: Treat cells with the IC50 concentration of the compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and probe with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Potential Signaling Pathway for Investigation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, and is often dysregulated in cancer. The diagram below illustrates a simplified representation of this pathway.

Conclusion

While 1,2,3-Tri-12(Z)-heneicosenoyl glycerol is commercially available for research purposes, its biological effects remain uncharacterized in the scientific literature. The proposed experimental workflow and methodologies provide a comprehensive starting point for researchers to begin to elucidate its potential cytotoxic and mechanistic properties. Future in-vitro studies are essential to determine if this compound holds any promise for further development as a therapeutic agent.

References

The Metabolic Journey of Heneicosenoic Acid: A Cellular Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the metabolism of very-long-chain fatty acids (VLCFAs). However, specific research on the metabolic fate of heneicosenoic acid (C21:1), a monounsaturated VLCFA, is limited. This guide, therefore, extrapolates from the established principles of VLCFA metabolism to project the likely cellular pathways involving heneicosenoic acid. All experimental protocols and pathway descriptions are based on general methodologies for studying fatty acid metabolism and should be adapted and validated for heneicosenoic acid-specific research.

Introduction

Heneicosenoic acid (C21:1) is an odd-chain monounsaturated very-long-chain fatty acid (VLCFA). While less common than its even-chain counterparts, the metabolism of odd-chain fatty acids presents unique biochemical pathways with implications for cellular energy homeostasis, membrane composition, and signaling. Understanding the metabolic fate of heneicosenoic acid is crucial for researchers investigating lipid metabolism in various physiological and pathological contexts, including metabolic disorders and cancer. This technical guide provides a comprehensive overview of the predicted metabolic pathway of heneicosenoic acid in cellular models, detailed experimental protocols for its study, and visual representations of the key processes.

Predicted Metabolic Fate of Heneicosenoic Acid

The metabolism of heneicosenoic acid is expected to follow the general pathways established for other VLCFAs, with specific considerations for its monounsaturated and odd-chain nature. The primary metabolic route is anticipated to be peroxisomal β-oxidation.

Cellular Uptake and Activation

Like other long-chain fatty acids, heneicosenoic acid is taken up by cells via protein-mediated transport involving fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs). Once inside the cell, it must be activated to its coenzyme A (CoA) derivative, heneicosenoyl-CoA, by a very-long-chain acyl-CoA synthetase (VLC-ACS) located in the peroxisomal membrane or the endoplasmic reticulum. This activation step is essential for its subsequent metabolism.

Peroxisomal β-Oxidation

Due to its chain length (C21), heneicosenoyl-CoA is a substrate for peroxisomal β-oxidation. Unlike mitochondrial β-oxidation, the peroxisomal pathway is capable of shortening VLCFAs. The process involves a series of enzymatic reactions that sequentially remove two-carbon units in the form of acetyl-CoA.

The initial step is catalyzed by a peroxisomal acyl-CoA oxidase. As heneicosenoic acid is monounsaturated, its complete oxidation requires auxiliary enzymes to handle the double bond. The odd-chain nature of heneicosenoic acid means that the final round of β-oxidation will yield one molecule of propionyl-CoA (a three-carbon unit) and one molecule of acetyl-CoA.

The acetyl-CoA produced can be transported to the mitochondria for further oxidation in the citric acid cycle or utilized in various biosynthetic pathways. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the citric acid cycle.

Potential for Elongation and Desaturation

While β-oxidation is the primary catabolic fate, heneicosenoic acid could potentially undergo further elongation and desaturation by enzymes in the endoplasmic reticulum. This would lead to the formation of longer and more unsaturated fatty acids, which could then be incorporated into complex lipids such as phospholipids (B1166683) and triglycerides, thereby altering membrane composition and cellular signaling.

Quantitative Data on Very-Long-Chain Fatty Acid Metabolism

| Fatty Acid | Cellular Model | Metabolic Parameter | Value | Reference |

| Lignoceric acid (C24:0) | Human fibroblasts | β-oxidation rate | 1.5 ± 0.3 pmol/h/mg protein | N/A |

| Cerotic acid (C26:0) | Human fibroblasts | β-oxidation rate | 0.8 ± 0.2 pmol/h/mg protein | N/A |

| Oleic acid (C18:1) | Caco-2 cells | Cellular uptake | 4-fold higher from micelles vs. albumin | [1] |

| Eicosapentaenoic acid (C20:5) | Caco-2 cells | Cellular uptake | 4-fold higher from micelles vs. albumin | [1] |

Note: The data presented are for illustrative purposes and are not specific to heneicosenoic acid.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolic fate of heneicosenoic acid.

Radiolabeling and Cellular Uptake Assay

This protocol is designed to quantify the rate of heneicosenoic acid uptake by cultured cells.

Materials:

-

[1-¹⁴C]Heneicosenoic acid

-

Cultured cells (e.g., hepatocytes, fibroblasts)

-

Cell culture medium

-

Bovine serum albumin (BSA), fatty acid-free

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a stock solution of [1-¹⁴C]heneicosenoic acid complexed to BSA.

-

Plate cells in multi-well plates and grow to desired confluency.

-

Wash cells with warm PBS.

-

Incubate cells with medium containing the [1-¹⁴C]heneicosenoic acid-BSA complex for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

To stop the uptake, rapidly wash the cells three times with ice-cold PBS containing 0.5% BSA.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the protein concentration of the cell lysate.

-

Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the rate of uptake as pmol of fatty acid per mg of cell protein per minute.

Analysis of β-Oxidation Products

This protocol measures the rate of heneicosenoic acid β-oxidation by quantifying the production of radiolabeled water-soluble metabolites.

Materials:

-

[¹⁴C(U)]Heneicosenoic acid (uniformly labeled)

-

Cultured cells

-

Perchloric acid

-

Activated charcoal

-

Centrifuge

Procedure:

-

Incubate cells with medium containing [¹⁴C(U)]heneicosenoic acid complexed to BSA for a defined period (e.g., 2-4 hours).

-

Collect the incubation medium.

-

Precipitate the medium proteins and unincorporated fatty acids by adding perchloric acid.

-

Centrifuge to pellet the precipitate.

-

Treat the supernatant with activated charcoal to remove any remaining labeled fatty acid.

-

Centrifuge to remove the charcoal.

-

Measure the radioactivity of the final supernatant, which contains the water-soluble β-oxidation products (acetyl-CoA and intermediates).

-

Express the results as nmol of fatty acid oxidized per mg of cell protein per hour.

Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the identification and quantification of heneicosenoic acid and its potential metabolites (elongated and desaturated products) within the cell.

Materials:

-

Cultured cells treated with unlabeled heneicosenoic acid

-

Internal standard (e.g., heptadecanoic acid)

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

Transmethylation reagent (e.g., BF₃-methanol)

-

GC-MS system

Procedure:

-

Harvest cells and add the internal standard.

-

Extract total lipids from the cells using a suitable solvent system.

-

Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transmethylation.

-

Analyze the FAMEs by GC-MS.

-

Identify heneicosenoic acid and its potential metabolites based on their retention times and mass spectra compared to known standards.

-

Quantify the fatty acids by comparing their peak areas to that of the internal standard.

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental workflows described in this guide.

Caption: Predicted metabolic pathways of heneicosenoic acid.

Caption: Workflow for analyzing β-oxidation products.

Conclusion

The metabolic fate of heneicosenoic acid in cellular models is predicted to be a multifaceted process primarily involving peroxisomal β-oxidation, with the potential for elongation and desaturation. While direct experimental evidence is currently scarce, the established pathways for other very-long-chain fatty acids provide a robust framework for future investigations. The experimental protocols and analytical techniques detailed in this guide offer a solid foundation for researchers to elucidate the specific metabolic pathways of heneicosenoic acid and its role in cellular physiology and disease. Further research in this area is warranted to fill the existing knowledge gaps and to fully understand the biological significance of this unique odd-chain monounsaturated fatty acid.

References

The Enigmatic Role of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol in Lipid Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

1,2,3-Tri-12(Z)-heneicosenoyl glycerol (B35011) is an unsaturated triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of 12(Z)-heneicosenoic acid, a 21-carbon monounsaturated fatty acid. Despite its well-defined chemical structure, a thorough review of the scientific literature reveals a significant gap in our understanding of its specific role in lipid metabolism. There is a notable absence of published research detailing its biological activities, its involvement in metabolic signaling pathways, and specific experimental protocols for its study. This technical guide, therefore, aims to provide a comprehensive overview of the established principles of triacylglycerol and fatty acid metabolism as a framework for postulating the potential metabolic fate and impact of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol. We will explore the canonical pathways of TAG digestion, absorption, transport, storage, and mobilization, and discuss the general influence of unsaturated fatty acids on these processes. This document serves as a foundational resource for researchers interested in investigating the metabolic significance of this and other understudied complex lipids.

Introduction to 1,2,3-Tri-12(Z)-heneicosenoyl glycerol

1,2,3-Tri-12(Z)-heneicosenoyl glycerol is chemically identified as a triacylglycerol with the CAS number 169054-26-6.[1] Its structure consists of a glycerol molecule and three chains of 12(Z)-heneicosenoic acid. Heneicosenoic acid is a long-chain monounsaturated fatty acid, and its presence as the sole fatty acid constituent of this TAG suggests specific physical and potential biological properties. While commercial suppliers offer this compound for research purposes, its biological functions remain largely unexplored.[2] The study of specific TAGs is crucial for understanding the nuances of lipid metabolism and its impact on health and disease, including metabolic syndrome, cardiovascular disease, and neurological disorders.

General Principles of Triacylglycerol Metabolism

The metabolic journey of a triacylglycerol like 1,2,3-Tri-12(Z)-heneicosenoyl glycerol would be expected to follow the general pathways established for dietary fats. This process can be broadly categorized into several key stages: digestion and absorption, transport in the circulation, and subsequent utilization or storage in tissues.

Digestion and Absorption

The initial step in the metabolism of dietary TAGs occurs in the gastrointestinal tract.

-

Lingual and Gastric Lipases: Digestion begins in the mouth and stomach with the action of lingual and gastric lipases, which preferentially hydrolyze fatty acids at the sn-3 position of the TAG molecule.

-

Pancreatic Lipase (B570770): The majority of TAG digestion occurs in the small intestine, primarily mediated by pancreatic lipase. This enzyme, in conjunction with its cofactor colipase, hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the TAG, yielding two free fatty acid molecules and a 2-monoacylglycerol (2-MAG).

For 1,2,3-Tri-12(Z)-heneicosenoyl glycerol, this process would release 12(Z)-heneicosenoic acid and 2-(12(Z)-heneicosenoyl) glycerol.

-

Micelle Formation and Absorption: The resulting free fatty acids and 2-MAG, along with bile salts, cholesterol, and other lipid-soluble molecules, form mixed micelles. These micelles facilitate the transport of these lipid digestion products to the surface of the intestinal epithelial cells (enterocytes) for absorption.

The workflow for the initial stages of TAG digestion and absorption is depicted below.

Intracellular Re-esterification and Chylomicron Assembly

Once inside the enterocytes, the absorbed free fatty acids and 2-MAG are re-esterified back into TAGs. This process is crucial for preventing the cytotoxic effects of free fatty acids and for packaging lipids for transport.

-

Fatty Acid Activation: 12(Z)-heneicosenoic acid is first activated to its coenzyme A (CoA) derivative, 12(Z)-heneicosenoyl-CoA, by acyl-CoA synthetases.

-

TAG Resynthesis: The newly synthesized TAGs, along with cholesterol esters, phospholipids (B1166683), and apolipoproteins (primarily ApoB-48), are assembled into large lipoprotein particles called chylomicrons.

Lipid Transport and Tissue Uptake

Chylomicrons are secreted from the enterocytes into the lymphatic system and subsequently enter the bloodstream.

-

Lipoprotein Lipase (LPL): In the capillaries of peripheral tissues, such as adipose tissue and muscle, chylomicron-associated TAGs are hydrolyzed by lipoprotein lipase (LPL). This releases free fatty acids, which can then be taken up by the surrounding cells.

-

Tissue-Specific Fate:

-

In adipose tissue , the fatty acids are re-esterified into TAGs and stored as energy reserves.

-

In muscle , fatty acids are primarily oxidized via β-oxidation to generate ATP for energy.

-

The liver takes up the chylomicron remnants and can repackage the lipids into other lipoproteins, such as very-low-density lipoproteins (VLDL), for distribution to other tissues.

-

The following diagram illustrates the transport and tissue uptake of lipids.

Potential Metabolic Significance of 12(Z)-heneicosenoic Acid

The biological effects of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol would largely be determined by the metabolic fate of its constituent fatty acid, 12(Z)-heneicosenoic acid. While specific research on this particular fatty acid is scarce, we can infer its potential roles based on the known metabolism of other long-chain unsaturated fatty acids.

Fatty Acid Oxidation (β-Oxidation)

Like other fatty acids, 12(Z)-heneicosenoic acid can be utilized for energy production through the process of β-oxidation, which occurs in the mitochondria. This catabolic process sequentially cleaves two-carbon units from the fatty acyl-CoA molecule, generating acetyl-CoA, NADH, and FADH2. The acetyl-CoA can then enter the citric acid cycle for complete oxidation to CO2 and water, producing a significant amount of ATP.

Incorporation into Cellular Lipids

12(Z)-heneicosenoic acid can be incorporated into various cellular lipids, including phospholipids, which are the primary components of cell membranes. The fatty acid composition of membrane phospholipids influences membrane fluidity, which in turn can affect the function of membrane-bound proteins such as receptors and enzymes.

Potential Signaling Roles

Fatty acids and their derivatives can act as signaling molecules. For instance, polyunsaturated fatty acids are precursors to eicosanoids, a class of potent signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes. While 12(Z)-heneicosenoic acid is a monounsaturated fatty acid and not a direct precursor to the major classes of eicosanoids, it could potentially modulate the synthesis of these molecules by competing with other fatty acids for the same enzymes. Research on a related fatty acid, heneicosapentaenoic acid (21:5n-3), has shown that it can inhibit the synthesis of arachidonic acid-derived eicosanoids.[3][4]

The general pathway of fatty acid metabolism is outlined below.

Quantitative Data and Experimental Protocols: A Research Gap

A critical aspect of this technical guide is the acknowledgment of the absence of quantitative data and established experimental protocols specifically for 1,2,3-Tri-12(Z)-heneicosenoyl glycerol. To advance our understanding, future research should focus on:

-

In vitro studies:

-

Enzyme kinetics: Determining the susceptibility of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol to hydrolysis by various lipases (lingual, gastric, pancreatic, lipoprotein lipase) and comparing the rates to those of more common TAGs.

-

Cell culture experiments: Treating various cell lines (e.g., adipocytes, hepatocytes, myocytes) with 1,2,3-Tri-12(Z)-heneicosenoyl glycerol to assess its uptake, incorporation into cellular lipids, and effects on gene expression related to lipid metabolism.

-

-

In vivo studies:

-

Animal models: Feeding studies in rodents to investigate the absorption, distribution, and metabolic effects of dietary 1,2,3-Tri-12(Z)-heneicosenoyl glycerol. This would involve analyzing plasma lipid profiles, tissue lipid content, and markers of metabolic health.

-

Tracer studies: Using isotopically labeled 1,2,3-Tri-12(Z)-heneicosenoyl glycerol to trace its metabolic fate in vivo.

-

Table 1: Proposed Areas for Quantitative Data Collection

| Parameter | Potential Experimental Approach | Expected Outcome |

| Rate of Hydrolysis by Lipases | In vitro lipase activity assays with purified enzymes. | Determination of Km and Vmax values to assess enzyme affinity and catalytic efficiency. |

| Cellular Uptake and Incorporation | Incubation of cultured cells with radiolabeled compound. | Quantification of uptake rates and distribution into different lipid classes (TAG, phospholipids, etc.). |

| Effects on Gene Expression | qPCR or RNA-seq analysis of treated cells or tissues. | Identification of changes in the expression of genes involved in lipid synthesis, oxidation, and transport. |

| Impact on Plasma Lipid Profile | Analysis of plasma from animal models fed the compound. | Measurement of changes in triglycerides, cholesterol (LDL, HDL), and free fatty acids. |

| Tissue-Specific Lipid Accumulation | Lipid extraction and analysis from various tissues. | Assessment of whether the compound leads to lipid accumulation in specific organs like the liver or adipose tissue. |

Conclusion and Future Directions

1,2,3-Tri-12(Z)-heneicosenoyl glycerol represents a molecule of interest within the vast landscape of lipid metabolism, yet it remains a scientific enigma. Based on its structure, its metabolic journey is likely to follow the canonical pathways of triacylglycerol digestion, absorption, transport, and fatty acid utilization. However, the specific kinetics and regulatory effects at each of these stages are unknown. The monounsaturated C21:1 fatty acid, 12(Z)-heneicosenoic acid, may confer unique properties to this TAG, potentially influencing membrane characteristics and cellular signaling in ways that differ from more common fatty acids.

The lack of empirical data underscores a significant opportunity for future research. A systematic investigation, employing a combination of in vitro and in vivo models, is necessary to elucidate the precise role of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol in lipid metabolism. Such studies would not only fill a critical knowledge gap but also could reveal novel insights into the complex interplay between dietary lipids and metabolic health, with potential implications for the development of new therapeutic strategies for metabolic diseases. This technical guide serves as a call to action for the research community to explore the uncharted territory of understudied complex lipids like 1,2,3-Tri-12(Z)-heneicosenoyl glycerol.

References

- 1. 1,2,3-Tri-12(Z)-Heneicosanoyl Glycerol | CAS 169054-26-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Analysis of Long-Chain Triacylglycerols using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the identification and quantification of long-chain triacylglycerols (TAGs) in biological and food-based matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a reversed-phase chromatographic separation strategy combined with electrospray ionization and multiple reaction monitoring for accurate and reproducible analysis of complex TAG profiles. This methodology is critical for research in nutrition, food science, and the development of therapeutics targeting lipid metabolism.

Introduction

Triacylglycerols are the primary constituents of natural fats and oils, serving as crucial molecules for energy storage and cellular metabolism.[1] The vast structural diversity of TAGs, arising from different combinations of fatty acid chain lengths, degrees of unsaturation, and their positional arrangement on the glycerol (B35011) backbone (regioisomerism), presents a significant analytical challenge.[1] HPLC-MS/MS has become an indispensable tool for comprehensive TAG analysis, leveraging the high-resolution separation of reversed-phase HPLC with the specificity and sensitivity of tandem mass spectrometry for structural elucidation and quantification.[1] This document provides a detailed protocol for the separation and identification of intact long-chain triacylglycerols.

Experimental Protocols

Sample Preparation

Accurate and reproducible sample preparation is fundamental for reliable TAG analysis. The following protocol provides a general guideline for the extraction of TAGs from oil or fat samples.[1]

-

Sample Aliquoting : Pipette 20 µL of the oil or fat sample into a glass tube.[1]

-

Solvent Addition : Add 10 mL of a 2:1 (v/v) mixture of chloroform:methanol or isopropanol.[1]

-

Dissolution : Vortex the sample for 1 minute to ensure complete dissolution of the lipids.[1]

-

Ultrasonication : Place the sample in an ultrasonic bath for 10 minutes to aid in the complete dissolution and extraction of TAGs.[2]

-

Clarification : Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.[1]

-

Filtration : Carefully transfer the supernatant to an autosampler vial using a syringe fitted with a 0.2 µm PTFE filter to remove any remaining particulates.[1]

-

Storage : If not analyzed immediately, store the prepared sample at -20°C to prevent degradation.[1]

HPLC-MS/MS Analysis

The following parameters provide a starting point for the analysis of long-chain TAGs. Optimization may be required depending on the specific sample matrix and analytical standards.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[3][4] |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Isopropanol |

| Gradient | 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI)[5] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Scan Mode | Multiple Reaction Monitoring (MRM)[6] |

| Collision Gas | Argon |

Quantitative Analysis

For quantitative analysis, a series of calibration standards of known TAGs should be prepared and analyzed under the same conditions as the samples. An internal standard (e.g., a deuterated TAG) should be added to all samples and standards to correct for variations in sample preparation and instrument response.[7] Multiple reaction monitoring (MRM) transitions are established for each target TAG, where the precursor ion is the ammoniated adduct of the TAG ([M+NH₄]⁺) and the product ions correspond to the neutral loss of one of the fatty acid chains.[6]

Table 3: Example MRM Transitions for Common Long-Chain Triacylglycerols

| Triacylglycerol | Precursor Ion (m/z) | Product Ion (m/z) - Neutral Loss of Fatty Acid |

| Tripalmitin (PPP) | 824.8 | 551.5 (Palmitic Acid) |

| Tristearin (SSS) | 908.9 | 577.5 (Stearic Acid) |

| Triolein (OOO) | 884.8 | 603.5 (Oleic Acid) |

| Trilnolein (LLL) | 878.8 | 599.5 (Linoleic Acid) |

| Palmitoyl-oleoyl-olein (POO) | 878.8 | 603.5 (Oleic Acid), 551.5 (Palmitic Acid) |

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-MS/MS analysis of long-chain triacylglycerols.

References

- 1. benchchem.com [benchchem.com]

- 2. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youngin.com [youngin.com]

- 4. glsciencesinc.com [glsciencesinc.com]

- 5. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. db.cngb.org [db.cngb.org]

Application Notes and Protocols for the Gas Chromatographic Separation of Triglyceride Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides, as the primary components of fats and oils, play crucial roles in nutrition, disease pathology, and the formulation of pharmaceuticals and food products. The specific arrangement of fatty acids on the glycerol (B35011) backbone, known as regioisomerism, significantly influences their physical, chemical, and biological properties. Consequently, the accurate separation and quantification of triglyceride isomers are of paramount importance. Gas chromatography (GC) offers a powerful analytical technique for the detailed characterization of these complex lipid mixtures.

This document provides detailed application notes and protocols for the separation of triglyceride isomers by gas chromatography, with a focus on high-temperature GC methods for the analysis of intact triglycerides.

Principle of Separation

The separation of triglyceride isomers by gas chromatography is primarily governed by two main factors:

-

Carbon Number: Triglycerides are separated based on their total number of carbon atoms in the fatty acid chains. Higher carbon numbers lead to higher boiling points and, consequently, longer retention times.

-

Degree of Unsaturation: For triglycerides with the same carbon number, the degree of unsaturation (i.e., the number of double bonds in the fatty acid chains) affects the retention time. Generally, for a given carbon number, triglycerides with a higher degree of unsaturation will have shorter retention times on non-polar and mid-polarity stationary phases.

The choice of stationary phase is critical in achieving the desired separation. While non-polar phases primarily separate based on boiling point (and thus carbon number), polarizable stationary phases can provide enhanced separation of isomers with varying degrees of unsaturation.[1]

Experimental Protocols

Protocol 1: Analysis of Saturated Triglyceride Homologs

This protocol is suitable for the separation of a standard mixture of saturated triglycerides, such as trilaurin (B1682545) (C12:0), trimyristin (B1681580) (C14:0), tripalmitin (B1682551) (C16:0), and tristearin (B179404) (C18:0), to assess column performance and method suitability.

Sample Preparation:

-

Prepare a stock solution of each triglyceride standard (e.g., 10 mg/mL) in a suitable solvent such as chloroform (B151607) or hexane.

-

Create a mixed standard solution by combining appropriate volumes of each stock solution to achieve the desired final concentration (e.g., 1 mg/mL of each component).

-

Ensure the sample is fully dissolved before injection. Gentle warming may be necessary for higher molecular weight saturated triglycerides.

Gas Chromatography Conditions:

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC system or equivalent |

| Injector | Split/Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 360°C |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Column | DB-17ht, 15 m x 0.25 mm ID, 0.15 µm film thickness |

| Oven Program | Initial temperature 250°C, hold for 1 min, ramp at 5°C/min to 350°C, hold for 20 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 370°C |

| Hydrogen Flow | 40 mL/min |

| Air Flow | 400 mL/min |

| Makeup Gas (Helium) | 30 mL/min |

Expected Results:

The triglycerides will elute in order of increasing carbon number, with baseline separation between the homologs.

Protocol 2: Separation of Triglyceride Positional Isomers

This protocol provides a starting point for the challenging separation of positional isomers, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP). This separation often requires a more polar stationary phase and optimized conditions.

Sample Preparation:

-

Prepare individual and mixed standards of the positional isomers (e.g., PPO and POP) at a concentration of approximately 1-5 mg/mL in chloroform or another suitable solvent.

-

For complex samples, a preliminary fractionation by silver ion thin-layer chromatography (Ag-TLC) can be employed to isolate triglycerides based on their degree of unsaturation, thereby simplifying the subsequent GC analysis.

Gas Chromatography Conditions:

| Parameter | Value |

| Gas Chromatograph | High-temperature capable GC with FID |

| Injector | Cool On-Column or PTV |

| Injection Volume | 1 µL |

| Injector Program (PTV) | Start at 50°C, ramp to 370°C at 200°C/min |

| Carrier Gas | Hydrogen or Helium |

| Flow Rate | 2-4 mL/min |

| Column | Rxi-65TG, 30 m x 0.25 mm ID, 0.10 µm film thickness or similar polarizable phase |

| Oven Program | Initial temperature 340°C, hold for 1 min, ramp at 1°C/min to 365°C, hold for 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 375°C |

Expected Results:

Positional isomers will have very similar retention times. The isomer with the unsaturated fatty acid in the sn-2 position (e.g., POP) typically elutes slightly earlier than the isomer with the unsaturated fatty acid in the sn-1/3 position (e.g., PPO) on many stationary phases. Complete baseline resolution may not always be achievable and may require method optimization.

Data Presentation

Table 1: Representative Retention Times for Saturated Triglyceride Homologs

| Triglyceride | Carbon Number | Approximate Retention Time (min) |

| Trilaurin (LaLaLa) | 36 | 15.2 |

| Trimyristin (MyMyMy) | 42 | 21.8 |

| Tripalmitin (PPP) | 48 | 28.5 |

| Tristearin (SSS) | 54 | 35.1 |

Note: Retention times are approximate and will vary depending on the specific instrument, column, and conditions used.

Table 2: Relative Retention Times of Triglyceride Positional Isomers

| Triglyceride Isomer Pair | Relative Retention Time (RRT) |

| PPO / POP | ~1.02 |

| SSO / SOS | ~1.03 |

Note: RRT is calculated relative to the earlier eluting isomer. These values are illustrative and highly dependent on the stationary phase and analytical conditions.

Visualizations

Caption: Experimental workflow for triglyceride isomer analysis.

Caption: Logical workflow for GC method development.

References

Application Notes: Utilizing 1,2,3-Tri-12(Z)-heneicosenoyl glycerol as an Internal Standard for Accurate Lipidomic Analysis

Introduction

In the rapidly advancing field of lipidomics, precise and accurate quantification of lipid species is paramount for understanding their complex roles in health and disease. Endogenous lipid concentrations can vary significantly due to biological factors and experimental procedures. The use of an appropriate internal standard is crucial to control for variations during sample preparation, extraction, and analysis by mass spectrometry.[1] 1,2,3-Tri-12(Z)-heneicosenoyl glycerol (B35011), a triacylglycerol (TAG) containing three odd-chain monounsaturated fatty acids (heneicosenoic acid, 21:1), is an ideal internal standard for the quantification of triacylglycerols in biological samples. Its odd-chain length makes it naturally absent or present at very low levels in most biological systems, minimizing interference with endogenous lipids.

Principle and Application

1,2,3-Tri-12(Z)-heneicosenoyl glycerol is introduced at a known concentration into a biological sample at the earliest stage of sample preparation. As it is structurally similar to endogenous TAGs, it experiences similar extraction efficiencies and ionization responses during mass spectrometry analysis. By comparing the signal intensity of the endogenous lipid species to that of the internal standard, accurate quantification can be achieved. This internal standard is particularly well-suited for studies involving the quantification of unsaturated TAGs due to its monounsaturated nature. Its saturated counterpart, 1,2,3-triheneicosanoyl glycerol, has been successfully used as an internal standard for the quantification of fatty acids and triacylglycerols.[2][3]

Advantages of Using 1,2,3-Tri-12(Z)-heneicosenoyl glycerol:

-

Minimizes Endogenous Interference: As an odd-chain triacylglycerol, it is not naturally abundant in most mammalian tissues, ensuring that the detected signal originates solely from the added standard.

-

Mimics Endogenous TAG Behavior: Its triacylglycerol structure ensures it behaves similarly to the analytes of interest during extraction and ionization.

-

Suitable for Unsaturated Lipid Quantification: The presence of the 12(Z) double bond makes it a more representative standard for unsaturated TAGs compared to saturated odd-chain TAGs.

-

Improves Accuracy and Precision: Corrects for sample loss during preparation and variations in instrument response, leading to more reliable and reproducible quantitative data.

Experimental Protocols

The following protocols provide a detailed methodology for the use of 1,2,3-Tri-12(Z)-heneicosenoyl glycerol as an internal standard in a typical lipidomics workflow involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preparation of Internal Standard Stock Solution

-

Materials:

-

1,2,3-Tri-12(Z)-heneicosenoyl glycerol (high purity)

-

Chloroform/Methanol (2:1, v/v), LC-MS grade

-

-

Procedure:

-